4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Description
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked via an amino group to a 1,2,4-triazin-5-one ring.
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-8-5-11-14-10(13-8)12-7-3-1-6(2-4-7)9(16)17/h1-5H,(H,16,17)(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMACYWBRSZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,4-Triazinone Core
The triazinone scaffold is synthesized by reacting hydrazides (e.g., methyl 2-hydrazinylacetate) with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions. For example, symmetrical diketones yield single regioisomers, while unsymmetrical variants necessitate separation via supercritical fluid chromatography (SFC) or reversed-phase high-performance liquid chromatography (RP-HLC). A key intermediate, 3,5,6-trisubstituted 1,2,4-triazine, is generated through microwave-assisted reactions at 100°C for 10 minutes, achieving high purity (>95%).
Functionalization with Benzoic Acid
The carboxylic acid group is introduced via amide bond formation. For instance, triazinone intermediates bearing a carboxylic acid substituent at the 6-position undergo coupling with 4-aminobenzoic acid using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Purification via flash chromatography with methanol/DCM gradients ensures product isolation.
Nitrilimine-Mediated Cyclization
An alternative route employs nitrilimines as cyclizing agents. Nitrilimines react with α-amino esters (e.g., nitroarginine methyl ester) to form 1-aryl-3-substituted-1,2,4-triazin-6-ones. Subsequent condensation with 4-hydrazinobenzoic acid in ethanol under acidic conditions yields the target compound.
Reaction Optimization
Key parameters include:
- Solvent : Absolute ethanol with glacial acetic acid as a catalyst.
- Temperature : Reflux conditions (78°C) for 2–3 hours.
- Workup : Evaporation under reduced pressure followed by recrystallization from ethanol.
This method avoids chromatographic purification, making it scalable for industrial applications. However, attempts to further cyclize intermediates using dicyclohexylcarbodiimide (DCC) or acetic anhydride were unsuccessful, limiting derivative diversification.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance yield and consistency. Key steps include:
- Reagent Stoichiometry : Molar ratios of hydrazide to diketone (1:1.2) minimize byproducts.
- Purification : SFC with Chiralpak OJ-H columns and methanol/CO₂ mobile phases resolves regioisomers efficiently.
- Quality Control : LC–MS ensures >95% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity; microwave acceleration | Requires chromatographic purification |
| Nitrilimine cyclization | Scalable; minimal purification steps | Limited derivative diversification |
Chemical Reactions Analysis
Types of Reactions
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazine/Triazinone-Based Benzoic Acid Derivatives
Substituent Effects on the Triazine Ring
- 4-[(6-Methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic Acid (Compound B): Structure: Differs by a methyl group at position 6 of the triazinone ring (CAS 459180-96-2) . Molecular weight (246.22 g/mol) and PSA (107.97 Ų) suggest moderate solubility in polar solvents.
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (Compound D): Structure: Contains phenoxy, formyl, and methoxy substituents on a 1,3,5-triazine ring . Properties: Increased steric bulk and molecular weight (C24H18N4O6, MW = 458.43 g/mol) likely reduce solubility compared to Compound A. The esterified derivatives (e.g., methyl esters in ) exhibit altered reactivity and bioavailability due to the absence of a free carboxylic acid .
Non-Triazine Benzoic Acid Derivatives
Natural Benzoic Acid Derivatives
- Benzoic Acid Derivatives from Delphinium brunonianum: Examples: Compounds with methoxy, hydroxy, or acylated amino groups (e.g., Compound 1: 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester) . Properties: Natural derivatives often exhibit lower molecular weights and higher polarity, favoring roles as plant secondary metabolites. Unlike synthetic triazinone derivatives, these lack nitrogen-rich heterocycles, limiting their pharmacological versatility .
Chromene-Linked Benzoic Acid Derivatives
- 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic Acid: Structure: Features a fused chromene ring system (C21H13NO5, MW = 359.34 g/mol) . Such structural differences may redirect biological activity toward targets like kinases or receptors .
Biological Activity
4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound that combines a triazine ring with a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is this compound. Its molecular formula is , with a molecular weight of 232.19 g/mol. The compound features a triazine ring known for its stability and versatility in biological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 232.19 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access. This mechanism is crucial in its antimicrobial activity.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways that are pivotal in cancer progression and microbial resistance.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Inhibition Studies : A study demonstrated that certain derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 15.625 to 62.5 μM .
- Mechanism of Action : The mechanism includes the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anticancer Activity
The compound has shown promise in anticancer research:
- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells revealed that the compound inhibited angiogenesis markers such as VEGF and MMP-9 .
- Structure–Activity Relationship (SAR) : Variations in substituents at different positions on the triazine ring have been correlated with enhanced anticancer activity, suggesting a potential for developing more effective derivatives .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazine derivatives including this compound against clinical isolates of MRSA. The results indicated a notable bactericidal effect with an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Properties
In another investigation focusing on breast cancer cell lines, researchers observed that certain derivatives of the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This highlights the potential for developing new therapeutic agents based on this scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid, and what purification methods are critical for ensuring yield and purity?
- Methodological Answer: The synthesis typically involves multi-step procedures, starting with condensation reactions between triazine precursors and benzoic acid derivatives. Key steps include cyclization under acidic conditions and oxidation to stabilize the triazinone ring. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity. Yield optimization requires precise temperature control during intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral discrepancies resolved?
- Methodological Answer: 1H/13C NMR (in DMSO-d6) confirms the presence of aromatic protons and triazine ring carbons. FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating synthesis under inert atmospheres to prevent oxidation byproducts and verifying solvent purity .
Q. What in vitro assays are commonly employed to evaluate the enzyme inhibitory potential of this compound?
- Methodological Answer: Standard assays include:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR or MAPK).
- Protease activity : Fluorogenic substrate cleavage monitored via microplate readers.
IC50 values are calculated using nonlinear regression (GraphPad Prism), with positive controls (e.g., staurosporine) to validate experimental conditions .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer: The compound is hygroscopic and light-sensitive. Store desiccated at -20°C in amber vials. Stability tests via HPLC-UV (C18 column, 254 nm) over 6 months show <5% degradation when protected from humidity. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the triazine ring .
Advanced Research Questions
Q. How can computational modeling be integrated to predict reaction intermediates or optimize solvent systems in the synthesis of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization. Solvent optimization uses COSMO-RS simulations to predict polarity effects on reaction kinetics. Experimental validation involves testing computationally recommended solvents (e.g., DMF/THF mixtures), reducing trial-and-error by 40% .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer: Conduct meta-analysis of assay protocols to identify variables (e.g., cell line heterogeneity, ATP concentrations in kinase assays). Replicate studies under standardized conditions (e.g., fixed incubation time, serum-free media). Use surface plasmon resonance (SPR) to validate binding kinetics independently .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the triazinylamino moiety in target binding?
- Methodological Answer: Synthesize analogs with substitutions at the triazine C5 position (e.g., -Cl, -CF3) and compare binding affinities via isothermal titration calorimetry (ITC) . Molecular docking (AutoDock Vina) identifies hydrogen bonding between the triazinylamino group and catalytic lysine residues in target enzymes .
Q. What experimental approaches can validate hypothesized metabolic pathways of this compound in pharmacological studies?
- Methodological Answer: LC-MS/MS identifies Phase I metabolites (e.g., hydroxylation at the benzoic acid ring) in hepatocyte incubations. 14C-labeled analogs track excretion profiles in rodent models. Comparative studies with CYP450 inhibitors (e.g., ketoconazole) clarify enzymatic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
